molecular formula C13H18ClNO B2911872 2-chloro-N-(1-phenylbutyl)propanamide CAS No. 40023-54-9

2-chloro-N-(1-phenylbutyl)propanamide

Cat. No. B2911872
CAS RN: 40023-54-9
M. Wt: 239.74
InChI Key: LCCLCMWOMXHIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1-phenylbutyl)propanamide is a chemical compound with the molecular formula C13H18ClNO and a molecular weight of 239.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(1-phenylbutyl)propanamide is represented by the InChI code: 1S/C13H18ClNO/c1-3-7-12(15-13(16)10(2)14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-chloro-N-(1-phenylbutyl)propanamide is a powder at room temperature . It has a predicted melting point of 129.65°C and a predicted boiling point of approximately 389.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of n20D 1.52 .

Mechanism of Action

The mechanism of action for 2-chloro-N-(1-phenylbutyl)propanamide is not specified in the sources I found. It’s important to note that the compound is used for research purposes , and its mechanism of action may depend on the specific context of the research.

Future Directions

The future directions for research involving 2-chloro-N-(1-phenylbutyl)propanamide are not specified in the sources I found. Given that it is used for research purposes , it may be involved in a variety of future studies depending on the interests of researchers in the field.

properties

IUPAC Name

2-chloro-N-(1-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-3-7-12(15-13(16)10(2)14)11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCLCMWOMXHIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylbutyl)propanamide

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